Cas no 857521-63-2 (2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME)

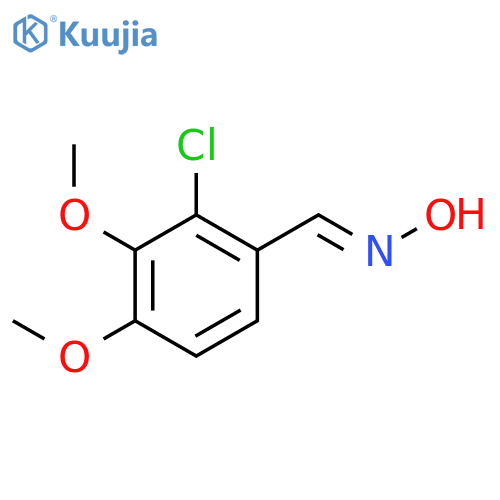

857521-63-2 structure

商品名:2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME

CAS番号:857521-63-2

MF:C9H10ClNO3

メガワット:215.633601665497

MDL:MFCD18850423

CID:4244485

2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2-chloro-3,4-dimethoxy-, oxime

- 2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME

-

- MDL: MFCD18850423

2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8569784-1.0g |

2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME |

857521-63-2 | 95% | 1.0g |

$0.0 | 2022-12-15 | |

| Enamine | EN300-8569784-1g |

2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME |

857521-63-2 | 95% | 1g |

$0.0 | 2023-09-02 |

2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

857521-63-2 (2-CHLORO-3,4-DIMETHOXYBENZALDEHYDE OXIME) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 503537-97-1(4-bromooct-1-ene)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量